molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B13468216
M. Wt: 215.64 g/mol
InChI Key: YLAWJRNVBKMWFZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is commonly used in various fields of scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trifluoromethyl-containing reagents. One common method includes the reaction of DABCO with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound without the trifluoromethyl group, commonly used as a base and catalyst in organic synthesis.

    Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.

    Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.

Uniqueness

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industrial processes.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H

InChI Key

YLAWJRNVBKMWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2)C(F)(F)F.Cl

Origin of Product

United States

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